molecular formula C19H26F3N5O2 B15113382 2-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one

2-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B15113382
M. Wt: 413.4 g/mol
InChI Key: ORMRWVZHGSMVKE-UHFFFAOYSA-N
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Description

2-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one is a complex organic compound featuring a unique combination of cyclopropyl, trifluoromethyl, pyrimidinyl, piperidinyl, and morpholinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as cyclopropylamine and 6-(trifluoromethyl)pyrimidine. These intermediates are then subjected to nucleophilic substitution reactions to introduce the piperidinyl and morpholinyl groups. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, allowing for structural modifications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to alterations in cellular signaling and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one stands out due to its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its structural complexity allows for versatile chemical modifications, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C19H26F3N5O2

Molecular Weight

413.4 g/mol

IUPAC Name

2-[4-[cyclopropyl-[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C19H26F3N5O2/c20-19(21,22)16-11-17(24-13-23-16)27(14-1-2-14)15-3-5-25(6-4-15)12-18(28)26-7-9-29-10-8-26/h11,13-15H,1-10,12H2

InChI Key

ORMRWVZHGSMVKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2CCN(CC2)CC(=O)N3CCOCC3)C4=NC=NC(=C4)C(F)(F)F

Origin of Product

United States

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